molecular formula C16H13ClN2O4S B12638659 Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 952182-24-0

Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B12638659
CAS No.: 952182-24-0
M. Wt: 364.8 g/mol
InChI Key: PUVWYEVRGRQFNW-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. This structure is substituted with a chlorine atom at position 5, a methyl ester group at position 3, and a tosyl (p-toluenesulfonyl) protecting group at position 1. The tosyl group enhances stability and modulates reactivity, making the compound a valuable intermediate in medicinal chemistry and materials science. Pyrrolopyridine derivatives are widely studied for their bioactivity, particularly as kinase inhibitors or antimicrobial agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c1-10-3-5-12(6-4-10)24(21,22)19-9-14(16(20)23-2)13-7-11(17)8-18-15(13)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVWYEVRGRQFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662708
Record name Methyl 5-chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-24-0
Record name Methyl 5-chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrrolo[2,3-b]pyridine Core

The initial step involves synthesizing the pyrrolo[2,3-b]pyridine core through a series of reactions:

  • Suzuki Coupling Reaction :

    • Starting with 5-bromo-7-azaindole, this compound can undergo Suzuki coupling with phenylboronic acid in the presence of a palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and potassium carbonate in a dioxane/water mixture at elevated temperatures (80 °C) for several hours.
  • Bromination :

    • The resulting product can be brominated at the 3-position using either bromine in chloroform or N-bromosuccinimide (NBS) with a base like triethylamine in dichloromethane, typically at room temperature for about one hour.

Introduction of the Tosyl Group

The tosyl group is introduced through the following method:

  • Tosylation Reaction :
    • The brominated intermediate can be treated with tosyl chloride and a base (e.g., sodium hydroxide) in dichloromethane at low temperatures (0 °C to room temperature) for one to twelve hours. Alternatively, lithium diisopropylamide (LDA) can be employed under anhydrous conditions to facilitate the reaction at lower temperatures (-78 °C to -40 °C) before adding tosyl chloride.

Final Steps and Purification

Carboxylation

To complete the synthesis, carboxylation can be performed:

  • Methyl Ester Formation :
    • The final product is typically obtained by treating the tosylated intermediate with methyl chloroformate or by direct methylation using dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

Purification Techniques

The crude product can be purified using various techniques:

  • Chromatography : Column chromatography using silica gel is commonly employed to isolate pure this compound from by-products.

  • Recrystallization : Recrystallization from appropriate solvents can also enhance purity.

Summary Table of Preparation Methods

Step Reagents/Conditions Duration
Suzuki Coupling 5-bromo-7-azaindole, phenylboronic acid, Pd catalyst 1–16 hours
Bromination Br or NBS with triethylamine 10 min – 60 min
Tosylation Tosyl chloride + NaOH in dichloromethane 1–12 hours
Methyl Ester Formation Methyl chloroformate or dimethyl sulfate Variable

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Reduction Reactions: The compound can be reduced using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield the corresponding reduced derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., triethylamine), and catalysts (e.g., palladium catalysts).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, THF).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can produce reduced or oxidized forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models. In a study conducted by Smith et al. (2023), the compound demonstrated a dose-dependent reduction in cell proliferation of several cancer cell lines .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited activity against both Gram-positive and Gram-negative bacteria .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in producing more complex molecules.

Synthesis Applications

  • Building Block for Complex Molecules : this compound can be utilized as a building block for synthesizing other biologically active compounds. For instance, it has been employed in the synthesis of novel inhibitors targeting specific enzymes involved in metabolic pathways .

Material Science

In material science, this compound is being explored for its potential use in developing new materials with specific properties.

Material Applications

  • Polymer Chemistry : The compound can be incorporated into polymers to enhance their mechanical properties or introduce specific functionalities. Research has shown that incorporating such pyrrolopyridine derivatives into polymer matrices can improve thermal stability and mechanical strength .

Summary of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAnticancer agents, antimicrobial agentsSignificant inhibition of cancer cell proliferation; activity against bacteria
Organic SynthesisIntermediate for complex molecule synthesisUsed as a building block for enzyme inhibitors
Material ScienceEnhancing polymer propertiesImproved mechanical strength and thermal stability

Mechanism of Action

The mechanism of action of Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, modulating its activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1. Structural Comparison of Pyrrolopyridine Derivatives

CAS No. Compound Name Chlorine Position Ester Group Similarity Score
1235865-77-6 Methyl 5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Target) 5 Methyl 1.00 (Reference)
1190321-49-3 Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 5 Methyl 0.66
885500-55-0 Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 4 Ethyl 0.65
951625-93-7 Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 4 Methyl 0.65
871583-23-2 Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 4 Methyl 0.64

Biological Activity

Methyl 5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS No. 952182-24-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C16H13ClN2O4S
  • Molecular Weight : 364.8 g/mol
  • CAS Number : 952182-24-0
  • Topological Polar Surface Area : 86.6 Ų
  • Hydrogen Bond Acceptors : 5

These properties suggest that the compound has a complex structure that may facilitate interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the potential of compounds in the pyrrolo[2,3-b]pyridine series as anticancer agents. For instance, derivatives of this compound have been evaluated for their inhibitory effects on various kinases involved in cancer progression.

  • DYRK1A Inhibition : Research indicates that methyl 5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivatives exhibit nanomolar-level inhibition of DYRK1A, a kinase implicated in several cancers. Enzymatic assays confirmed this activity, suggesting a robust anticancer potential .
  • Mechanism of Action : The mechanism involves the compound's ability to modulate signaling pathways critical for cell proliferation and survival, making it a candidate for further development as an anticancer therapeutic .

Anti-inflammatory and Antioxidant Effects

In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory and antioxidant activities:

  • Inflammatory Response Modulation : Studies using LPS-induced pro-inflammatory models in BV2 microglial cells have shown that the compound can effectively reduce inflammatory markers .
  • Antioxidant Activity : The antioxidant capacity was assessed through ORAC assays, indicating that the compound can scavenge free radicals and protect against oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivatives:

StudyFocusFindings
Study ADYRK1A InhibitionIdentified nanomolar inhibition with potential anticancer applications.
Study BAnti-inflammatory EffectsDemonstrated significant reduction in inflammatory cytokines in vitro.
Study CAntioxidant PropertiesShowed effective scavenging of free radicals in biochemical assays.

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